N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Properties and Metabolite Analysis
Research on TA-0201, a compound structurally different but relevant in the context of studying novel orally active non-peptide endothelin antagonists, has provided insights into its pharmacokinetic properties in rats. A study developed a sensitive method for simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues, using liquid chromatography tandem mass spectrometry (LC-MS/MS). This method facilitated the determination of TA-0201 concentrations in plasma and various target tissues, contributing to understanding its pharmacokinetic properties and tissue distribution after oral administration (Ohashi, Nakamura, & Yoshikawa, 1999).
Chemical Synthesis and Reactivity
A study on the reactivity of N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole revealed insights into regioselectivity, providing a framework for synthesizing N-[2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethyl]arenesulfonamides. This work contributes to the understanding of how substituents in electrophile molecules affect reaction regioselectivity, which is crucial for designing specific molecular interactions in drug development and other scientific applications (Rozentsveig et al., 2008).
Anticancer Properties
The unexpected synthesis of a novel compound through aminohalogenation reactions highlighted its structural characterization and potential anticancer properties. This discovery adds to the growing body of research exploring the therapeutic potentials of structurally complex sulfonamides in oncology (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” are currently unknown. This compound contains a pyrrole ring, which is a common structure in many biologically active compounds . .
Mode of Action
Compounds containing a pyrrole ring are known to interact with various biological targets through different mechanisms . The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical environment.
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways of this compound. Pyrrole-containing compounds are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of pyrrole-containing compounds, it is likely that this compound may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11-8-15(22-4)16(9-12(11)2)23(20,21)17-10-14(19)13-6-5-7-18(13)3/h5-9,14,17,19H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHAUUDMSDJKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CN2C)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.